1-(3,4-Dihydroxyphenyl)-2-fluoroethanone
Description
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone is a fluorinated acetophenone derivative characterized by a catechol (3,4-dihydroxyphenyl) moiety and a fluorine atom adjacent to the ketone group. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. Its molecular formula is C₈H₇FO₃, with a molecular weight of 170.14 g/mol .
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 |
InChI Key |
HYBMJRSIVMTZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CF)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-fluoroethanone can be achieved through several methods. One common approach involves the fluorination of 1-(3,4-dihydroxyphenyl)ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-fluoroethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, its antioxidant properties are attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-(3,4-Dihydroxyphenyl)-2-fluoroethanone
Key Observations:
- Positional Isomerism : The 2,4-dihydroxy derivative (CAS 147220-82-4) exhibits similar reactivity but distinct solubility and bioavailability due to altered hydrogen-bonding patterns .
- Fluorine Substitution: Trifluoro derivatives (e.g., CAS 315-44-6) demonstrate higher lipophilicity and metabolic resistance compared to monofluoro analogues .
Physical and Chemical Properties
- Solubility: The 3,4-dihydroxyphenyl group increases water solubility compared to non-hydroxylated analogues. However, fluorination reduces polarity, as seen in the trifluoro derivative (logP ~1.8 vs. ~0.5 for the monofluoro compound) .
- Stability: Fluorine at the 2-position stabilizes the ketone group against nucleophilic attack, whereas hydroxylated analogues (e.g., 3,4-dihydroxyacetophenone) are prone to oxidation .
- Synthesis: this compound: Synthesized via halogen exchange reactions using α-chloro-3,4-dihydroxyacetophenone and potassium hydrogen fluoride . 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone: Prepared similarly but starting from 2,4-dihydroxyacetophenone precursors .
Biological Activity
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H8F2O3
- Molecular Weight : 190.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : OC1=C(C(=C(C=C1)O)C(=O)C(F)C)C
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is essential for mitigating oxidative stress in biological systems. This property is attributed to the presence of hydroxyl groups on the aromatic ring, which can donate electrons to free radicals .
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains. Its efficacy can be linked to its structural features that allow it to interact with microbial cell membranes.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It influences the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.
The biological activity of this compound is primarily mediated through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators. This action is crucial in conditions such as arthritis and other inflammatory disorders.
- Modulation of Signaling Pathways : It has been suggested that this compound can affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer potential .
Case Studies
Several studies have explored the biological effects of this compound:
-
Antioxidant Activity Evaluation :
- A study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
- Results indicated a significant reduction in DPPH radicals, demonstrating the compound's effectiveness as an antioxidant.
Concentration (µM) % Inhibition 10 25 50 55 100 80 -
Antimicrobial Testing :
- The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values were determined, showing promising antimicrobial activity.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anti-inflammatory Study :
- In vitro studies demonstrated the compound's ability to decrease TNF-alpha levels in activated macrophages.
- This suggests potential therapeutic applications in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
